Lariciresinol 4'-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lariciresinol 4’-O-glucoside is a naturally occurring lignan glycoside found in various plants. It is a derivative of lariciresinol, a type of lignan, which is a class of phytoestrogens. These compounds are known for their antioxidant and potential health benefits. Lariciresinol 4’-O-glucoside has been identified in plants like Isatis indigotica and Oryza sativa, and it plays a role in the plant’s defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lariciresinol 4’-O-glucoside can be synthesized through the glycosylation of lariciresinol. The process involves the reaction of lariciresinol with glucose under specific conditions to form the glycoside bond. This reaction typically requires a catalyst and controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of lariciresinol 4’-O-glucoside often involves extraction from natural sources. The compound is extracted from plants like Isatis indigotica using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired glycoside .
Analyse Chemischer Reaktionen
Types of Reactions: Lariciresinol 4’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carbonyl derivatives, while reduction can regenerate the original hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Lariciresinol 4’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and lignan biosynthesis.
Biology: The compound is studied for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Research has shown that lariciresinol 4’-O-glucoside has potential anti-inflammatory and antiviral properties. .
Industry: The compound is used in the development of natural antioxidants and potential therapeutic agents.
Wirkmechanismus
Lariciresinol 4’-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: The compound inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Antiviral Activity: It interferes with the replication of viruses like influenza A by modulating the host’s immune response.
Vergleich Mit ähnlichen Verbindungen
Lariciresinol 4’-O-glucoside is unique compared to other lignan glycosides due to its specific glycosylation pattern. Similar compounds include:
Secoisolariciresinol 4’-O-glucoside: Another lignan glycoside with similar antioxidant properties but different glycosylation.
Pinoresinol 4’-O-glucoside: Known for its anti-inflammatory and antioxidant activities.
These compounds share similar biological activities but differ in their specific molecular structures and glycosylation patterns, which can influence their bioavailability and efficacy .
Eigenschaften
Molekularformel |
C26H34O11 |
---|---|
Molekulargewicht |
522.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-8-13(3-5-17(19)29)7-15-12-35-25(16(15)10-27)14-4-6-18(20(9-14)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
InChI-Schlüssel |
KNFOHFRALRKTOJ-SAOYRWCPSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.